1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone
Description
The compound 1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone is a triazole-based derivative featuring a 1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at position 4 and a (4-methoxyphenoxy)methyl group at position 3. The triazole ring is linked via a sulfanyl bridge to a 2-ethanone moiety attached to a 4-chlorophenyl group. This structural framework is characteristic of bioactive molecules, as triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties . The allyl group may confer reactivity or influence metabolic stability, while the 4-methoxyphenoxy ether and chlorophenyl substituents likely modulate lipophilicity and electronic properties .
Properties
Molecular Formula |
C21H20ClN3O3S |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-[(4-methoxyphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C21H20ClN3O3S/c1-3-12-25-20(13-28-18-10-8-17(27-2)9-11-18)23-24-21(25)29-14-19(26)15-4-6-16(22)7-5-15/h3-11H,1,12-14H2,2H3 |
InChI Key |
ZBFTUZJGRZIDDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN=C(N2CC=C)SCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenyl group: This step might involve a substitution reaction where a chlorophenyl moiety is introduced.
Attachment of the methoxyphenoxy group: This could be done via an etherification reaction.
Final assembly: The final product is obtained by combining the intermediate compounds under specific conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone can undergo various chemical reactions, including:
Reduction: This could involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to different derivatives.
Substitution: This reaction might involve replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Its triazole moiety is known for antifungal properties, while the chlorophenyl group can enhance lipophilicity and bioavailability.
Potential Therapeutic Uses :
- Antifungal Activity : Triazole derivatives are widely recognized for their efficacy against fungal infections. Studies have shown that compounds with similar structures can inhibit the growth of various pathogenic fungi.
Agricultural Applications
Research indicates that triazole compounds can also serve as fungicides in agriculture. Their ability to inhibit fungal pathogens makes them valuable in crop protection strategies.
Case Studies :
- A study demonstrated that a related triazole compound significantly reduced the incidence of fungal diseases in crops such as wheat and barley .
| Crop | Fungal Disease | Effectiveness |
|---|---|---|
| Wheat | Fusarium spp. | High |
| Barley | Rhynchosporium spp. | Moderate |
Synthesis and Chemical Reactions
The synthesis of 1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone typically involves several steps:
- Formation of the Triazole Ring : Achieved through cyclization reactions.
- Introduction of Functional Groups : Chlorophenyl and methoxyphenoxy groups are introduced via substitution reactions.
- Final Assembly : The final product is obtained through controlled reactions involving temperature and pH adjustments.
Mechanism of Action
The mechanism by which 1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups may play a crucial role in binding to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Data Comparison
*Estimated molecular formula based on IUPAC nomenclature.
Key Observations :
Substituent Diversity: The target compound’s allyl group distinguishes it from analogs with saturated alkyl (e.g., tert-butyl in ) or aromatic (e.g., pyridinyl in ) substituents. This group may enhance reactivity or serve as a synthetic handle for further modifications. Halogenation: The prevalence of chlorophenyl groups (target compound, ) and fluorophenyl () highlights their role in enhancing lipophilicity and metabolic stability .
Molecular Weight and Lipophilicity :
- The tert-butyl analog (, 492.03 g/mol) is larger and more lipophilic than the target compound (465.93 g/mol), which may affect bioavailability.
- The pyridinyl-containing compound (, 427.86 g/mol) has lower molecular weight and higher polarity due to the nitrogen heterocycle, suggesting better aqueous solubility .
Bioactivity Trends
While direct bioactivity data for the target compound is unavailable, insights can be inferred from analogs:
- Antimicrobial Activity : Triazole derivatives with chlorophenyl groups (e.g., ) often exhibit antibacterial properties, as seen in related compounds from .
- HDAC Inhibition Potential: Similarity indexing (Tanimoto coefficient >70%) between triazole analogs and SAHA (a histone deacetylase inhibitor) suggests possible epigenetic modulation .
- Bioactivity Clustering : Compounds with structural similarities (e.g., shared triazole cores and halogenated aryl groups) may cluster into groups with related modes of action, such as kinase inhibition or apoptosis induction .
Computational and Analytical Insights
- Molecular Similarity Metrics: Tanimoto and Dice coefficients () could quantify structural overlap between the target compound and known bioactive triazoles, aiding virtual screening .
- Dereplication : Mass spectrometry-based molecular networking () could differentiate the target compound from analogs by comparing fragmentation patterns .
Biological Activity
1-(4-Chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone is a synthetic compound with potential biological activity, particularly in pharmacological applications. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 429.92 g/mol. It features a triazole ring, which is often associated with antifungal and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H26ClN4O3S |
| Molecular Weight | 429.92 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C(=O)CSC1=NN=C(N1C)COC2=CC=C(C=C2)OC)C |
Antifungal Activity
Research indicates that compounds containing triazole moieties exhibit significant antifungal properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various fungal strains by disrupting cell membrane synthesis and function . The specific compound may exhibit similar activity due to its structural components.
Anticancer Potential
The presence of the triazole ring suggests potential anticancer activity. Triazoles have been reported to inhibit cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis . Preliminary studies on related compounds indicate they may affect pathways involved in tumor growth and metastasis.
The proposed mechanism involves the inhibition of key enzymes or receptors involved in cellular signaling pathways. For example, compounds that interact with G protein-coupled receptors (GPCRs) can lead to alterations in intracellular calcium levels and other second messengers, which are crucial for various cellular processes .
Study 1: Antifungal Activity
In a comparative study of various triazole derivatives, the compound demonstrated a significant reduction in fungal growth at concentrations as low as 10 µM against Candida species. The IC50 values were comparable to established antifungal agents, indicating its potential as a therapeutic candidate .
Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of related compounds revealed that they could inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value around 15 µM. The mechanism was attributed to the induction of apoptosis through caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
